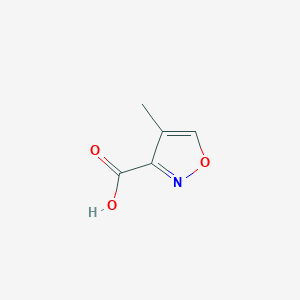

4-Methylisoxazole-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3/c1-3-2-9-6-4(3)5(7)8/h2H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFLBJRPOLLXDSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CON=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70619562 | |

| Record name | 4-Methyl-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215872-46-1 | |

| Record name | 4-Methyl-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1,2-oxazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Strategic Synthesis of 4-Methylisoxazole-3-carboxylic Acid: A Guide to Core Methodologies and Regiocontrol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylisoxazole-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry, serving as a key scaffold in the development of various therapeutic agents. Its specific substitution pattern necessitates a careful and controlled synthetic approach. This technical guide provides an in-depth analysis of the two primary and most effective pathways for the synthesis of this target molecule: the [3+2] cycloaddition of nitrile oxides and the regiocontrolled cyclocondensation of β-dicarbonyl compounds. Moving beyond a simple recitation of steps, this document elucidates the underlying mechanistic principles, explores the critical challenge of regioselectivity, and offers detailed, field-proven protocols. The insights provided are intended to empower researchers and drug development professionals to make informed strategic decisions in the synthesis of substituted isoxazoles.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a prominent feature in a multitude of pharmaceutically important compounds, valued for its metabolic stability and its ability to act as a versatile bioisostere for other functional groups, such as amides or esters.[1] Derivatives of isoxazole have demonstrated a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[2] The specific regioisomer, this compound (CAS 215872-46-1), presents a unique synthetic challenge due to the need for precise placement of both the methyl and carboxylic acid groups on the heterocyclic core.[3][4] This guide will dissect the two most robust synthetic strategies to achieve this outcome, focusing on the chemical logic that governs precursor selection and reaction control.

Pathway I: [3+2] Dipolar Cycloaddition

The Huisgen 1,3-dipolar cycloaddition is a cornerstone of heterocyclic chemistry, providing a powerful method for constructing five-membered rings in a single, concerted step.[5] This pathway involves the reaction of a nitrile oxide (as the 1,3-dipole) with an alkyne (as the dipolarophile).

Mechanistic Principle and Strategic Precursor Selection

To synthesize this compound, the cycloaddition must be designed as follows:

-

The Alkyne (Dipolarophile): To install the methyl group at the C4 position of the isoxazole ring, the alkyne must be propyne (CH₃C≡CH) .

-

The Nitrile Oxide (1,3-Dipole): To introduce the carboxylic acid at the C3 position, the nitrile oxide must bear a carboxyl group or a precursor, such as an ester. The most practical precursor is a hydroximoyl chloride, like ethyl 2-chloro-2-(hydroxyimino)acetate . This reagent can be readily converted in situ to the corresponding nitrile oxide.

The core reaction is the [3+2] cycloaddition between ethyl 2-(nitrile oxide)acetate and propyne. The resulting ester is then hydrolyzed to yield the final carboxylic acid.

The Causality of Regioselectivity

A critical challenge in this pathway is controlling regioselectivity. The reaction of an unsymmetrical alkyne like propyne can theoretically yield two products: the desired 4-methyl isomer and the undesired 5-methyl isomer. The outcome is governed by the frontier molecular orbitals (FMO) of the reactants. Generally, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

For the reaction between propyne and an electron-deficient nitrile oxide (due to the ester group), the primary interaction is typically HOMO(alkyne)-LUMO(nitrile oxide). The LUMO of the nitrile oxide has a larger orbital coefficient on the carbon atom, while the HOMO of propyne has a larger coefficient on the terminal, unsubstituted carbon. This orbital alignment favors the formation of the 5-methylisoxazole isomer. To achieve the desired 4-methyl isomer, reaction conditions may need to be carefully optimized, or a different synthetic strategy might be more reliable. This inherent difficulty in controlling regioselectivity is a significant drawback of this approach for this specific target.

Experimental Protocol: [3+2] Cycloaddition

This protocol is a representative procedure adapted from established methods for isoxazole synthesis.[6][7]

Step 1: In Situ Generation of Nitrile Oxide and Cycloaddition

-

To a stirred solution of ethyl 2-chloro-2-(hydroxyimino)acetate (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), cool the mixture to 0 °C.

-

Add triethylamine (Et₃N) (1.1 equivalents) dropwise to the solution. Stir for 15 minutes to facilitate the formation of the hydroximoyl chloride anion.

-

Bubble propyne gas through the solution (or use a sealed vessel with liquified propyne, approx. 1.5-2 equivalents) while maintaining the temperature at 0 °C. Alternatively, a propyne surrogate can be used.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, filter the mixture to remove triethylammonium chloride precipitate. Wash the filtrate with water, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ethyl 4(5)-methylisoxazole-3-carboxylate. Purification by column chromatography is typically required to separate the regioisomers.

Step 2: Saponification to the Carboxylic Acid

-

Dissolve the purified ethyl 4-methylisoxazole-3-carboxylate (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (LiOH) (1.5-2 equivalents) and stir the mixture at room temperature for 2-4 hours, or until TLC indicates complete consumption of the starting ester.

-

Concentrate the mixture under reduced pressure to remove the THF.

-

Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1M hydrochloric acid (HCl).

-

The product, this compound, will typically precipitate and can be collected by filtration. If it remains in solution, extract with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to yield the final product.

Pathway II: Regiocontrolled Cyclocondensation of a β-Dicarbonyl Precursor

The cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine is a classic and highly effective method for isoxazole synthesis, often referred to as the Claisen isoxazole synthesis. The key to successfully synthesizing the desired 3,4-disubstituted product lies in using a precisely substituted precursor and controlling the cyclization conditions to ensure high regioselectivity.[8][9]

Mechanistic Principle and Precursor Design

The synthesis of this compound via this route requires a β-keto ester with a methyl group at the α-position. The ideal starting material is ethyl 2-methyl-3-oxobutanoate (also known as ethyl α-methylacetoacetate).

The reaction with hydroxylamine (NH₂OH) can proceed via two competing pathways:

-

Path A: Initial attack of the hydroxylamine nitrogen at the ketone carbonyl, followed by cyclization and dehydration, yields the desired This compound ester .

-

Path B: Initial attack at the ester carbonyl (less favorable) or attack at the ketone with an alternative cyclization pattern yields the undesired 3,5-dimethylisoxazole-4-carboxylic acid ester .

Recent studies have shown that the regiochemical outcome can be decisively controlled by the reaction conditions. Specifically, the use of a Lewis acid catalyst such as Boron Trifluoride Etherate (BF₃·OEt₂) in an appropriate solvent can strongly favor one regioisomer over the other.[10] The Lewis acid coordinates to a carbonyl oxygen, activating it towards nucleophilic attack and directing the cyclization pathway.

Experimental Protocol: Regiocontrolled Cyclocondensation

This protocol is based on methodologies developed for the highly regioselective synthesis of 3,4-disubstituted isoxazoles.[10]

Step 1: Synthesis of Ethyl 2-methyl-3-oxobutanoate This precursor can be synthesized via several methods, including the acylation of the enolate of ethyl propionate or the alkylation of ethyl acetoacetate followed by a deacetylation step. For the purpose of this guide, we assume the starting material is commercially available or prepared via standard organic procedures.[11]

Step 2: Regioselective Cyclocondensation

-

In a round-bottom flask, dissolve ethyl 2-methyl-3-oxobutanoate (1 equivalent) in acetonitrile (MeCN).

-

Add hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 equivalents) and pyridine (1.4 equivalents) to the solution.

-

Cool the mixture to room temperature and add Boron Trifluoride Etherate (BF₃·OEt₂) (2.0 equivalents) dropwise. The Lewis acid is critical for directing the regioselectivity.

-

Stir the reaction at room temperature for 8-12 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.[10]

-

Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure ethyl 4-methylisoxazole-3-carboxylate.

Step 3: Saponification to the Carboxylic Acid Follow the identical saponification protocol as described in Pathway I, Section 2.3, Step 2.

Data and Strategy Comparison

| Feature | Pathway I: [3+2] Cycloaddition | Pathway II: Cyclocondensation |

| Core Principle | 1,3-Dipolar Cycloaddition | Claisen-type Condensation |

| Key Precursors | Propyne, Ethyl 2-chloro-2-(hydroxyimino)acetate | Ethyl 2-methyl-3-oxobutanoate, NH₂OH·HCl |

| Key Challenge | Poor Regioselectivity . Often yields a mixture of 4-methyl and 5-methyl isomers, requiring difficult separation. | Requires Regiocontrol . Without specific conditions (e.g., Lewis acid), can produce isomeric mixtures. |

| Primary Advantage | Atom economical, builds the core ring in one step. | High Regioselectivity Achievable . Modern methods with Lewis acids provide excellent control.[10] |

| Primary Disadvantage | Difficulty in controlling the regiochemical outcome for this specific substitution pattern. | Requires a more complex, pre-functionalized starting material (the β-keto ester). |

| Expert Recommendation | Less favorable for this specific target due to predictable regioselectivity issues. | The preferred and more reliable pathway. The ability to control the cyclization with Lewis acids makes it superior for producing the desired 3,4-disubstituted isomer cleanly. |

Conclusion

While both [3+2] cycloaddition and β-dicarbonyl condensation are foundational strategies for isoxazole synthesis, they are not equally suited for the preparation of this compound. The cycloaddition approach is hampered by a significant and difficult-to-overcome regioselectivity challenge. In contrast, the cyclocondensation of ethyl 2-methyl-3-oxobutanoate, particularly when employing modern Lewis acid-mediated protocols, offers a robust and highly regioselective route to the desired product.[10] For researchers and drug development professionals requiring reliable and scalable access to this specific scaffold, the regiocontrolled cyclocondensation pathway represents the most logical and field-proven strategy.

References

- 1. [PDF] Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones | Semantic Scholar [semanticscholar.org]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 3. 215872-46-1|this compound|BLD Pharm [bldpharm.com]

- 4. 4-methyl-isoxazole-3-carboxylic acid | 000830_Chengdu Kamel Pharmaceutical Co., Ltd [kamelpharm.com]

- 5. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Physicochemical Properties of 4-Methylisoxazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Methylisoxazole-3-carboxylic acid (CAS No. 215872-46-1), a heterocyclic carboxylic acid of significant interest in medicinal chemistry and drug discovery. This document delves into the structural and fundamental properties of the molecule, outlines detailed experimental protocols for their determination, and discusses the implications of these properties for drug development. The guide is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of this and related isoxazole derivatives.

Introduction: The Significance of this compound in Drug Discovery

The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved pharmaceutical agents. The unique electronic and steric properties of the isoxazole ring, coupled with the ionizable carboxylic acid group, make this compound a versatile building block for the design of novel therapeutic agents. A thorough understanding of its physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior, as well as for optimizing its formulation and delivery.

This guide provides an in-depth analysis of these properties, moving from fundamental molecular attributes to key experimental parameters that govern its behavior in biological systems. We will explore not only the "what" but also the "why" behind the experimental methodologies, offering insights into the rationale for specific analytical choices.

Molecular Structure and Core Properties

The foundational step in characterizing any molecule is to understand its structure and basic physical constants. These properties are intrinsic to the molecule and dictate its interactions with its environment.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Fundamental Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 215872-46-1 | [1][2] |

| Molecular Formula | C₅H₅NO₃ | [1][2] |

| Molecular Weight | 127.10 g/mol | [1][2] |

| Boiling Point | 309.7 ± 22.0 °C (Predicted) | [2] |

| Density | 1.348 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 3.07 ± 0.32 (Predicted) | [2] |

Note: Some of the data presented are predicted values and await experimental verification.

Key Physicochemical Parameters and Their Determination

The following sections detail the critical physicochemical properties of this compound and provide step-by-step protocols for their experimental determination. The choice of these parameters is guided by their direct relevance to the drug development process, influencing everything from absorption and distribution to metabolism and excretion (ADME).

Melting Point

The melting point is a fundamental indicator of a compound's purity and lattice energy. For a crystalline solid, a sharp melting point range is indicative of high purity.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it is completely liquid (clear point) are recorded as the melting point range.

Rationale: This technique is straightforward, requires minimal sample, and provides a quick assessment of purity. A broad melting range would suggest the presence of impurities, which depress and broaden the melting point.

Solubility

Solubility, particularly aqueous solubility, is a critical determinant of a drug's bioavailability. Poor solubility can lead to low absorption and erratic dose-response relationships.

Experimental Protocol: Equilibrium Solubility Measurement (Shake-Flask Method)

-

Solvent Systems: Prepare a series of relevant aqueous buffers (e.g., pH 2.0, 7.4, and 9.0) and organic solvents (e.g., ethanol, DMSO, acetone).

-

Sample Addition: An excess amount of this compound is added to a known volume of each solvent in a sealed vial.

-

Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The samples are centrifuged or filtered to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the supernatant is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Expression of Results: Solubility is typically expressed in mg/mL or µg/mL.

Rationale: The shake-flask method is the gold standard for determining equilibrium solubility. Using different pH buffers is crucial for ionizable compounds like carboxylic acids, as their solubility is highly pH-dependent.

Dissociation Constant (pKa)

The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. For a carboxylic acid, the pKa governs its charge state in different physiological compartments, which in turn affects its solubility, permeability, and target binding.

Experimental Protocol: Potentiometric Titration

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water, often with a co-solvent like methanol if aqueous solubility is low.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while the pH is continuously monitored with a calibrated pH electrode.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa is determined from the pH at the half-equivalence point.

-

Workflow Visualization:

References

An In-Depth Technical Guide on the Core Mechanism of Action of 4-Methylisoxazole-3-carboxylic Acid and Related Isoxazole Derivatives

Foreword: Unveiling the Therapeutic Potential of the Isoxazole Scaffold

To our fellow researchers, scientists, and pioneers in drug development, this guide delves into the mechanistic underpinnings of 4-Methylisoxazole-3-carboxylic acid and the broader family of isoxazole-containing compounds. While specific literature on the precise mechanism of action for this compound is emerging, the isoxazole scaffold is a well-established pharmacophore, integral to a multitude of clinically significant therapeutics.[1][2][3] This document synthesizes the current understanding of how isoxazole derivatives engage with biological targets, modulate signaling pathways, and exert their therapeutic effects, providing a robust framework for future research and development.

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, imparts unique electronic and structural properties that facilitate diverse molecular interactions.[4] This versatility has led to the development of isoxazole-based drugs with a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[1][2][3] This guide will explore these mechanisms through the lens of representative isoxazole derivatives, offering insights into the causality behind their biological activities and the experimental methodologies used to elucidate them.

I. The Isoxazole Nucleus: A Privileged Scaffold in Medicinal Chemistry

The isoxazole moiety is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets with high affinity and selectivity. Its key features include:

-

Aromaticity and Electron Distribution: The aromatic nature and the presence of electronegative nitrogen and oxygen atoms create a unique electron distribution, enabling a variety of non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking.

-

Metabolic Stability: The isoxazole ring is generally stable to metabolic degradation, contributing to favorable pharmacokinetic profiles of drugs containing this moiety.

-

Synthetic Tractability: The synthesis of isoxazole derivatives is well-established, allowing for the facile generation of diverse chemical libraries for screening and optimization.[1][3]

These inherent properties make the isoxazole nucleus a fertile ground for the discovery of novel therapeutic agents.

II. Key Mechanisms of Action of Bioactive Isoxazole Derivatives

The biological activities of isoxazole derivatives are diverse and depend on the specific substitutions on the isoxazole ring. Below, we explore some of the most well-characterized mechanisms of action.

A. Anti-inflammatory Activity: Inhibition of Cyclooxygenase (COX) Enzymes

A prominent mechanism of action for several isoxazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.

Valdecoxib , a well-known non-steroidal anti-inflammatory drug (NSAID), features a central isoxazole ring and selectively inhibits the COX-2 isoform.[4]

Causality of Experimental Choices: The rationale for developing selective COX-2 inhibitors was to mitigate the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme. The isoxazole scaffold in Valdecoxib was instrumental in achieving this selectivity.

Signaling Pathway:

Caption: Inhibition of the COX-2 pathway by isoxazole derivatives like Valdecoxib.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol is a standard method to determine the inhibitory potency and selectivity of a compound against COX enzymes.

Objective: To measure the IC50 values of a test compound (e.g., a this compound derivative) for COX-1 and COX-2.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Colorimetric or fluorometric probe (e.g., Amplex Red)

-

Heme cofactor

-

Test compound and reference inhibitor (e.g., Celecoxib)

-

Assay buffer (e.g., Tris-HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound and the reference inhibitor.

-

In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

-

Add the test compound or reference inhibitor at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).

-

Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding arachidonic acid and the detection probe to all wells.

-

Immediately measure the absorbance or fluorescence at regular intervals using a microplate reader.

-

Calculate the rate of reaction for each concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

-

The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[5]

Data Presentation:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| C3 | 22.57 ± 0.11 | 0.93 ± 0.01 | 24.26 |

| C5 | 35.53 ± 0.15 | 0.85 ± 0.04 | 41.82 |

| C6 | 33.95 ± 0.13 | 0.55 ± 0.03 | 61.73 |

| Celecoxib (Standard) | 5.10 ± 0.18 | 0.06 ± 0.01 | 85.00 |

| Illustrative data for novel isoxazole derivatives from a published study.[5] |

B. Anticancer Activity: Targeting Kinase Signaling Pathways

Many isoxazole derivatives exhibit potent anticancer activity by inhibiting various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.

Example: Inhibition of Raf Kinase

Aminopyrazole amide derivatives containing a 5-methylisoxazole-3-carboxylic acid moiety have been identified as inhibitors of Raf kinases, which are key components of the MAPK/ERK signaling pathway.[6]

Causality of Experimental Choices: The MAPK/ERK pathway is frequently hyperactivated in various cancers, particularly melanoma, due to mutations in BRAF. Therefore, targeting Raf kinases is a rational approach for cancer therapy. The isoxazole scaffold serves as a versatile building block for designing potent and selective Raf inhibitors.

Signaling Pathway:

Caption: Inhibition of the Raf-MEK-ERK signaling pathway by isoxazole derivatives.

Experimental Protocol: Kinase Inhibition Assay (e.g., for Raf Kinase)

Objective: To determine the inhibitory activity of a test compound against a specific kinase.

Materials:

-

Recombinant active Raf kinase

-

Kinase substrate (e.g., inactive MEK)

-

ATP (often radiolabeled [γ-³²P]ATP or using a fluorescence-based detection method)

-

Test compound

-

Kinase assay buffer

-

Phospho-specific antibody for the substrate (if using non-radioactive methods)

-

Detection reagents (e.g., scintillation fluid or secondary antibody with a fluorescent tag)

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a suitable reaction vessel (e.g., microfuge tube or 96-well plate), combine the kinase, substrate, and test compound in the kinase assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.

-

Stop the reaction (e.g., by adding EDTA or boiling in SDS-PAGE sample buffer).

-

Detect the phosphorylation of the substrate.

-

Radiolabeling: Separate the reaction products by SDS-PAGE, expose to a phosphor screen, and quantify the radiolabeled substrate.

-

ELISA-based: Transfer the reaction mixture to an antibody-coated plate to capture the phosphorylated substrate, followed by detection with a labeled secondary antibody.

-

Fluorescence-based: Use a system where phosphorylation leads to a change in fluorescence polarization or FRET.

-

-

Calculate the percentage of inhibition for each concentration and determine the IC50 value.

C. Neurological Activity: Modulation of Neurotransmitter Receptors

Certain isoxazole derivatives can interact with neurotransmitter receptors in the central nervous system, leading to various neurological effects.

Example: Nicotinic Acetylcholine Receptor (nAChR) Agonism

Some isoxazole-containing compounds act as agonists at specific subtypes of nicotinic acetylcholine receptors (nAChRs).[4]

Causality of Experimental Choices: nAChRs are implicated in cognitive function, and their modulation is a therapeutic strategy for conditions like Alzheimer's disease and ADHD. The isoxazole ring can mimic aspects of the natural ligand, acetylcholine, allowing it to bind to and activate these receptors.

Signaling Pathway:

Caption: Agonistic action of an isoxazole derivative on nicotinic acetylcholine receptors.

Experimental Protocol: Radioligand Binding Assay for nAChR

Objective: To determine the binding affinity (Ki) of a test compound for a specific nAChR subtype.

Materials:

-

Cell membranes expressing the target nAChR subtype (e.g., from transfected cell lines)

-

Radiolabeled ligand with known high affinity for the receptor (e.g., [³H]epibatidine)

-

Test compound

-

Binding buffer

-

Glass fiber filters

-

Scintillation fluid and a scintillation counter

Procedure:

-

Prepare serial dilutions of the unlabeled test compound.

-

In assay tubes, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound in the binding buffer.

-

Include tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).

-

Incubate the tubes to allow the binding to reach equilibrium.

-

Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity in each vial using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to the binding affinity constant (Ki) using the Cheng-Prusoff equation.

III. Future Directions and Concluding Remarks

The isoxazole scaffold continues to be a cornerstone of modern drug discovery, with new derivatives constantly being explored for a wide range of therapeutic applications.[1][3] While the precise mechanism of action for this compound awaits detailed elucidation, the principles outlined in this guide provide a strong foundation for its investigation.

Future research on this compound and its analogs should focus on:

-

Target Identification: Employing techniques such as affinity chromatography, chemical proteomics, and computational modeling to identify its primary biological targets.

-

Pathway Analysis: Utilizing transcriptomics, proteomics, and phosphoproteomics to understand its impact on global signaling networks.

-

In Vivo Efficacy and Safety: Evaluating its therapeutic potential and toxicological profile in relevant animal models of disease.

By leveraging the established knowledge of isoxazole pharmacology and employing modern drug discovery methodologies, the full therapeutic potential of this compound and its derivatives can be realized. This guide serves as a technical resource to support and inspire these endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy 5-Methylisoxazole-3-carboxylic acid | 3405-77-4 [smolecule.com]

The Emergence of a Versatile Scaffold: A Technical Guide to 4-Methylisoxazole-3-carboxylic Acid

Preamble: Beyond a Singular Discovery

The history of 4-Methylisoxazole-3-carboxylic acid is not one of a singular, celebrated discovery, but rather an embodiment of the incremental and application-driven progress in medicinal chemistry. Its emergence is intrinsically linked to the broader exploration of the isoxazole scaffold as a privileged structure in drug design. This technical guide delves into the historical context of isoxazole synthesis, elucidates the probable synthetic pathways leading to this compound, and explores its contemporary significance as a versatile building block and carboxylic acid bioisostere for researchers, scientists, and drug development professionals.

I. The Isoxazole Ring: A Century of Chemical Innovation

The journey of isoxazoles began over a century ago, with early works laying the foundation for a rich and diverse field of heterocyclic chemistry.[1][2][3] Isoxazoles, five-membered heterocycles containing adjacent nitrogen and oxygen atoms, have captivated chemists with their unique electronic properties and broad spectrum of biological activities.[1][2][3] Their utility spans from pharmaceuticals to agrochemicals, demonstrating their remarkable versatility.[4]

The inherent reactivity of the isoxazole ring, particularly the lability of the N-O bond, allows for its strategic use as a synthetic intermediate, capable of being transformed into various other functional groups. This characteristic has made it an invaluable tool in the synthesis of complex molecules.

II. Genesis of a Scaffold: Synthetic Strategies for this compound

While a definitive seminal publication detailing the first synthesis of this compound (CAS 215872-46-1) remains elusive in publicly accessible records, its preparation can be logically deduced from established methodologies for constructing substituted isoxazole-3-carboxylic acids. The CAS number itself suggests a relatively recent first registration, likely emerging from the intensive search for novel molecular scaffolds in drug discovery programs of the late 20th or early 21st century.

The most probable synthetic routes are variations of the classical 1,3-dipolar cycloaddition reaction and condensation reactions of β-ketoesters.

A. The Cycloaddition Approach: Building the Core Ring

A cornerstone of isoxazole synthesis is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. This powerful and convergent method allows for the direct construction of the isoxazole ring with a high degree of regioselectivity.

Experimental Protocol: A Representative Cycloaddition

-

Nitrile Oxide Generation: To a solution of acetaldehyde oxime in an appropriate solvent (e.g., dichloromethane), a chlorinating agent such as N-chlorosuccinimide (NCS) is added portion-wise at 0°C. A base, typically pyridine or triethylamine, is then added dropwise to facilitate the in situ formation of acetonitrile oxide. The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting oxime.

-

Cycloaddition: Ethyl propiolate is added to the reaction mixture containing the generated nitrile oxide. The reaction is allowed to warm to room temperature and stirred until completion, as indicated by TLC.

-

Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The resulting crude ethyl 4-methylisoxazole-3-carboxylate is purified by column chromatography.

-

Hydrolysis: The purified ester is dissolved in a mixture of a suitable solvent (e.g., THF/water) and treated with a base such as lithium hydroxide. The reaction is stirred at room temperature until the ester is fully consumed. The mixture is then acidified with a dilute acid (e.g., 1N HCl) to precipitate the this compound, which is collected by filtration, washed with cold water, and dried.

B. The Condensation Route: Assembling from Acyclic Precursors

An alternative and widely employed strategy involves the condensation of a β-ketoester with hydroxylamine. This method is particularly useful for the synthesis of isoxazoles with specific substitution patterns.

Experimental Protocol: A Representative Condensation

-

Reaction Setup: Ethyl 2-methylacetoacetate and hydroxylamine hydrochloride are dissolved in a suitable solvent, such as ethanol or a mixture of water and ethanol. A base (e.g., sodium acetate or sodium hydroxide) is added to neutralize the hydroxylamine salt and facilitate the reaction.

-

Condensation and Cyclization: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent. The organic extracts are combined, washed, dried, and concentrated. The crude ethyl 4-methylisoxazole-3-carboxylate is then purified.

-

Hydrolysis: The purified ester is subjected to basic hydrolysis as described in the cycloaddition protocol to yield the final product.

| Synthetic Route | Key Precursors | Advantages | Potential Challenges |

| [3+2] Cycloaddition | Acetaldehyde oxime, Ethyl propiolate | High convergence, good regioselectivity | In situ generation of potentially unstable nitrile oxides |

| Condensation | Ethyl 2-methylacetoacetate, Hydroxylamine | Readily available starting materials, straightforward procedure | Potential for regioisomer formation depending on reaction conditions |

III. A Modern Building Block: Applications in Drug Discovery

The true significance of this compound lies in its application as a versatile building block in the synthesis of more complex, biologically active molecules.[5][6] The isoxazole core imparts desirable physicochemical properties, and the carboxylic acid and methyl group provide handles for further chemical modification.

A. Scaffold for Bioactive Molecules

The isoxazole moiety is a common feature in a number of approved drugs and clinical candidates, exhibiting a wide range of therapeutic activities including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][4] this compound serves as a valuable starting material for the synthesis of novel derivatives that can be screened for various biological targets. The carboxylic acid can be readily converted to amides, esters, and other functional groups, allowing for the rapid generation of compound libraries for high-throughput screening.

B. The Carboxylic Acid Bioisostere: A Key Strategy in Medicinal Chemistry

A critical application of the isoxazole ring, particularly when appropriately substituted, is as a bioisostere for a carboxylic acid.[7][8][9] Carboxylic acids are common in drug molecules due to their ability to form strong interactions with biological targets. However, they can also lead to poor pharmacokinetic properties, such as low cell permeability and rapid metabolism.

The 3-isoxazolecarboxylic acid moiety can mimic the hydrogen bonding and electrostatic interactions of a carboxylic acid while offering improved metabolic stability and membrane permeability.[8][10] The pKa of the isoxazole ring can be modulated by substituents, allowing for fine-tuning of the acidity to optimize biological activity and pharmacokinetic profiles.

IV. Conclusion and Future Perspectives

While the precise moment of its first synthesis may not be a landmark event, the story of this compound is a compelling narrative of how fundamental synthetic methodologies are harnessed to create valuable tools for drug discovery. Its utility as both a foundational scaffold and a sophisticated bioisostere ensures its continued relevance in the ongoing quest for novel therapeutics. Future research will likely focus on the development of more efficient and sustainable synthetic routes to this and related isoxazoles, as well as the exploration of its derivatives in new and challenging therapeutic areas. The unassuming this compound stands as a testament to the power of heterocyclic chemistry to shape the future of medicine.

References

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. Medicinal Chemistry Perspective of Fused Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. hyphadiscovery.com [hyphadiscovery.com]

A Comprehensive Technical Guide to 4-Methylisoxazole-3-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary: 4-Methylisoxazole-3-carboxylic acid is a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique structural arrangement, featuring an isoxazole core substituted with both a methyl and a carboxylic acid group, provides a versatile scaffold for the synthesis of novel bioactive molecules. The isoxazole ring system is a common feature in numerous approved drugs, valued for its ability to act as a bioisosteric replacement for other functional groups and to participate in key binding interactions with biological targets.[1] This guide provides an in-depth analysis of this compound, covering its physicochemical properties, robust synthetic methodologies, key chemical reactions, and its strategic application in modern drug discovery. The content is tailored for researchers, medicinal chemists, and process development scientists, offering both foundational knowledge and practical, field-proven insights.

The Isoxazole Scaffold: A Privileged Structure in Medicinal Chemistry

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement imparts a unique electronic and steric profile, making it a "privileged scaffold" in medicinal chemistry. Isoxazole-containing compounds exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1]

The specific substitution pattern of this compound is critical. The carboxylic acid at the 3-position serves as a key handle for derivatization, most commonly through amide bond formation, allowing for the exploration of structure-activity relationships (SAR). The methyl group at the 4-position influences the molecule's conformation and lipophilicity, which can be crucial for optimizing pharmacokinetic and pharmacodynamic properties. The presence of the carboxylic acid makes this compound a valuable starting material for creating libraries of potential drug candidates.[2]

Physicochemical and Spectroscopic Properties

A thorough understanding of the compound's physical and chemical properties is essential for its effective use in synthesis and research.

| Property | Value | Source |

| IUPAC Name | 4-methyl-1,2-oxazole-3-carboxylic acid | |

| CAS Number | 215872-46-1 | [3] |

| Molecular Formula | C₅H₅NO₃ | [3] |

| Molecular Weight | 127.10 g/mol | [3][4][5] |

| Appearance | White to off-white solid/powder | |

| Melting Point | 106-110 °C (for the related 5-methyl isomer) |

Spectroscopic Signature:

-

¹H NMR: In a typical deuterated solvent like DMSO-d₆, the spectrum would be expected to show a singlet for the methyl protons (CH₃) around 2.0-2.5 ppm and a broad singlet for the carboxylic acid proton (-COOH) typically downfield (>10 ppm).[6] The isoxazole ring proton, if present, would appear in the aromatic region, but in this specific isomer, position 5 is unsubstituted, so a signal around 8.5-9.5 ppm might be expected.

-

¹³C NMR: The spectrum would show characteristic signals for the carbonyl carbon of the carboxylic acid (~160-170 ppm), the carbons of the isoxazole ring, and the methyl carbon (~10-15 ppm).[6]

-

IR Spectroscopy: Key absorbances would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹) and a sharp C=O stretch (~1700 cm⁻¹).

Synthesis of this compound

The construction of the isoxazole ring is typically achieved through cyclocondensation or cycloaddition reactions.[7][8] For 3-substituted-4-isoxazole carboxylic acids, a highly regioselective method has been developed to avoid the formation of unwanted isomers, a common challenge in heterocyclic synthesis.[9]

General Synthetic Strategies

The two predominant pathways for forming the isoxazole core are:

-

[3+2] Cycloaddition: This involves the reaction of a nitrile oxide (a 1,3-dipole) with an alkyne or alkene. The nitrile oxide is often generated in situ from an oxime precursor, such as ethyl 2-chloro-2-(hydroxyimino)acetate, to avoid handling the potentially unstable intermediate.[10][11][12]

-

Cyclocondensation: This method involves the reaction of a 1,3-dicarbonyl compound (or its equivalent) with hydroxylamine or one of its salts. The reaction proceeds through the formation of an oxime intermediate followed by intramolecular cyclization and dehydration.[13]

References

- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-methyl-isoxazole-3-carboxylic acid | 000830_Chengdu Kamel Pharmaceutical Co., Ltd [kamelpharm.com]

- 4. 5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | CID 1425240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Methyl-5-isoxazolecarboxylic acid | C5H5NO3 | CID 76947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.washington.edu [chem.washington.edu]

- 7. nanobioletters.com [nanobioletters.com]

- 8. researchgate.net [researchgate.net]

- 9. CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid - Google Patents [patents.google.com]

- 10. 氯代肟基乙酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. Isoxazole synthesis [organic-chemistry.org]

- 12. arborpharmchem.com [arborpharmchem.com]

- 13. mdpi.com [mdpi.com]

A Comprehensive Guide to the Spectroscopic Analysis of 4-Methylisoxazole-3-carboxylic Acid

Introduction

4-Methylisoxazole-3-carboxylic acid (CAS No. 215872-46-1) is a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2] The isoxazole scaffold is a key pharmacophore found in numerous biologically active molecules, prized for its role in shaping molecular conformation and participating in key binding interactions.[2] A precise understanding of the structure and purity of this compound is fundamental for its application in research and development. Spectroscopic analysis provides the definitive structural elucidation required for this purpose.

This technical guide offers an in-depth exploration of the expected spectroscopic signature of this compound, covering Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, my objective is not merely to present data but to provide a framework for its acquisition and interpretation. The protocols described herein are designed to be self-validating, ensuring that researchers can confidently reproduce and interpret the spectroscopic data for this compound. While direct experimental spectra for this specific molecule are not universally published, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to present a robust predictive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry.[3] For this compound, a combination of ¹H and ¹³C NMR provides a complete picture of the proton and carbon framework.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the methyl, isoxazole ring, and carboxylic acid protons. The chemical shifts are influenced by the electronic environment of the isoxazole ring.[4]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-13 | Broad Singlet | 1H | -COOH |

| ~8.5-9.0 | Singlet | 1H | H-5 (isoxazole) |

| ~2.3-2.6 | Singlet | 3H | -CH₃ |

Causality behind Predictions:

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far downfield. Its chemical shift is concentration-dependent and can be confirmed by its disappearance upon D₂O exchange.[5]

-

Isoxazole Proton (H-5): The proton on the isoxazole ring is in an electron-deficient environment, leading to a downfield chemical shift.

-

Methyl Protons (-CH₃): The methyl group attached to the isoxazole ring will appear as a singlet in the upfield region, typical for methyl groups on an aromatic system.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insight into the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~160-170 | C=O (Carboxylic Acid) |

| ~155-165 | C-3 (Isoxazole) |

| ~150-160 | C-5 (Isoxazole) |

| ~110-120 | C-4 (Isoxazole) |

| ~10-15 | -CH₃ |

Causality behind Predictions:

-

Carbonyl Carbon (C=O): The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of the spectrum.[6]

-

Isoxazole Carbons (C-3, C-4, C-5): The chemical shifts of the isoxazole ring carbons are influenced by the nitrogen and oxygen heteroatoms and the substituents. The carbon bearing the carboxylic acid (C-3) and the carbon adjacent to the oxygen (C-5) are expected to be the most downfield.

-

Methyl Carbon (-CH₃): The methyl carbon will resonate in the typical aliphatic region, upfield.

Experimental Protocol for NMR Data Acquisition

This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.[7]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. DMSO-d₆ is often a good choice for carboxylic acids to ensure solubility and observation of the acidic proton.

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

-

Instrument Setup and Data Acquisition:

-

Record spectra on a 400 MHz or higher field NMR spectrometer.[8]

-

For ¹H NMR, acquire data with a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8-16 scans are sufficient.[7]

-

For ¹³C NMR, use a proton-decoupled pulse program. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, which may range from several hundred to a few thousand depending on the sample concentration.

-

NMR Workflow Diagram

Caption: Workflow for NMR-based structural elucidation of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the carboxylic acid and the isoxazole ring.

Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Assignment |

| 2500-3300 | Strong, Very Broad | O-H stretch | Carboxylic Acid |

| 1690-1760 | Strong, Sharp | C=O stretch | Carboxylic Acid |

| 1550-1650 | Medium | C=N stretch | Isoxazole Ring |

| 1400-1450 | Medium | C=C stretch | Isoxazole Ring |

| 1210-1320 | Medium | C-O stretch | Carboxylic Acid |

| 900-950 | Medium, Broad | O-H bend | Carboxylic Acid |

Causality behind Predictions:

-

O-H Stretch: The most characteristic feature of a carboxylic acid is the extremely broad O-H stretching band, which is due to strong hydrogen bonding between molecules, often forming dimers.[5][9]

-

C=O Stretch: A strong, sharp absorption for the carbonyl group is expected. Its exact position can indicate the extent of hydrogen bonding.[6]

-

Isoxazole Ring Vibrations: The C=N and C=C stretching vibrations of the isoxazole ring will appear in the fingerprint region.

-

C-O Stretch and O-H Bend: These vibrations are also characteristic of the carboxylic acid functional group.[9]

Experimental Protocol for FTIR Data Acquisition (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample.[10][11]

-

Sample Preparation:

-

Thoroughly clean and dry an agate mortar and pestle.

-

Add approximately 1-2 mg of this compound and about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.[10]

-

Gently grind the mixture until a fine, homogeneous powder is obtained. Work quickly to minimize moisture absorption by the KBr.[12]

-

Transfer the powder to a pellet-forming die.

-

-

Pellet Formation and Data Acquisition:

-

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[11]

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of a blank KBr pellet.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

FTIR Workflow Diagram

Caption: Workflow for FTIR analysis of this compound using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted Mass Spectrum Data

For this compound (Molecular Weight: 127.10 g/mol ), the following fragments are predicted under electron ionization (EI).

| m/z | Relative Intensity | Possible Fragment | Notes |

| 127 | Moderate | [M]⁺ | Molecular Ion |

| 110 | Moderate | [M-OH]⁺ | Loss of hydroxyl radical |

| 82 | High | [M-COOH]⁺ | Loss of carboxylic acid group |

| 54 | High | [C₃H₂N]⁺ | Fragmentation of isoxazole ring |

| 45 | Moderate | [COOH]⁺ | Carboxylic acid fragment |

Causality behind Predictions:

-

Molecular Ion ([M]⁺): The peak corresponding to the intact molecule, radical cation.

-

Loss of -OH and -COOH: Common fragmentation pathways for carboxylic acids.[13]

-

Ring Fragmentation: The isoxazole ring can undergo characteristic cleavage, often involving the cleavage of the weak N-O bond, leading to smaller fragments.[14][15]

Experimental Protocol for Mass Spectrometry Data Acquisition (Direct Inlet Probe)

For a solid sample like this compound, a direct inlet probe is a suitable method for introducing the sample into the mass spectrometer.[16][17]

-

Sample Preparation:

-

Load a small amount of the crystalline sample (less than 0.2 mg) into a capillary tube at the tip of the direct insertion probe.[16]

-

-

Instrument Setup and Data Acquisition:

-

Insert the probe through the vacuum lock into the ion source of the mass spectrometer.

-

Use electron ionization (EI) at 70 eV.

-

Program the probe to heat gradually. This allows for fractional vaporization of the sample and any potential impurities.[18]

-

Acquire mass spectra over a suitable m/z range (e.g., 40-200 amu).

-

Mass Spectrometry Workflow Diagram

Caption: Workflow for Mass Spectrometry analysis of this compound via Direct Inlet Probe.

Conclusion

The structural elucidation of this compound is readily achievable through a combination of NMR, FTIR, and Mass Spectrometry. This guide provides a predictive framework for the expected spectroscopic data and robust, field-tested protocols for their acquisition. By understanding the causality behind the expected spectral features and adhering to rigorous experimental methodology, researchers and drug development professionals can ensure the accurate characterization of this important heterocyclic compound, thereby upholding the principles of scientific integrity and advancing their research with confidence.

References

- 1. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. mdpi.com [mdpi.com]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 6. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. shimadzu.com [shimadzu.com]

- 11. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

- 12. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. umimpact.umt.edu [umimpact.umt.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Note 58: Direct Probe Analysis and Identification of Multicomponent Pharmaceutical Samples via Electron Impact MS [sisweb.com]

structural analogs of 4-Methylisoxazole-3-carboxylic acid

An In-Depth Technical Guide to the Structural Analogs of 4-Methylisoxazole-3-carboxylic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to engage in various biological interactions.[1][2][3] this compound represents a key building block within this class, offering a versatile platform for structural elaboration. However, like many carboxylic acid-containing molecules, the parent structure often requires optimization to overcome challenges related to pharmacokinetics, such as metabolic instability, limited membrane permeability, and potential toxicity associated with the carboxyl group.[4] This technical guide provides an in-depth exploration of the strategies for designing and synthesizing . We will delve into the rationale of bioisosteric replacement for both the carboxylic acid moiety and the isoxazole ring itself, detail robust synthetic methodologies, and analyze structure-activity relationships (SAR) to guide the development of next-generation therapeutic candidates.

The this compound Core: A Foundation for Drug Design

The this compound scaffold (CAS 215872-46-1) and its isomers, such as 5-Methylisoxazole-3-carboxylic acid (CAS 3405-77-4), are valuable starting materials in drug discovery.[5] The isoxazole ring is an aromatic five-membered heterocycle whose stability and electronic nature can be finely tuned through substitution. The carboxylic acid at the 3-position provides a critical anchor point for interacting with biological targets, often forming key hydrogen bonds or salt bridges with amino acid residues like arginine or lysine in an active site. For example, 5-Methylisoxazole-3-carboxylic acid is a documented reactant in the synthesis of aminopyrazole amide derivatives developed as potent Raf kinase inhibitors for melanoma treatment. This highlights the scaffold's utility in generating compounds with significant therapeutic potential.

Despite its advantages, the core structure presents inherent challenges that often necessitate the development of structural analogs:

-

Pharmacokinetic Liabilities: The carboxylic acid group is ionizable, which can limit passive diffusion across biological membranes and lead to poor oral bioavailability. It can also be a site for metabolic conjugation (e.g., glucuronidation), leading to rapid clearance.[4]

-

Toxicity Concerns: Formation of reactive acyl glucuronides or CoA thioesters from carboxylic acids has been associated with idiosyncratic toxicity.[4]

-

Target Selectivity and Potency: Modifications to the core structure are often required to optimize binding affinity, improve selectivity against off-targets, and enhance overall potency.

The Rationale for Analog Development: Bioisosterism as a Core Strategy

The primary strategy for addressing the limitations of the parent scaffold is bioisosteric replacement. Bioisosteres are functional groups or molecules that possess similar physicochemical or steric properties, resulting in comparable biological activity.[4] The goal is not simply to mimic the original structure but to rationally modulate its properties to create a superior drug candidate.

The decision-making process for selecting a bioisostere is driven by a need to balance multiple parameters:

-

Acidity (pKa): The replacement should ideally mimic the acidic nature of the carboxylic acid if it is critical for target binding, but modulating pKa can significantly impact cell permeability and off-target effects.

-

Lipophilicity (LogP/LogD): Increasing lipophilicity can enhance membrane permeability but may also increase plasma protein binding or lead to hERG channel interactions.

-

Hydrogen Bonding Capacity: The isostere must replicate the essential hydrogen bond donor and acceptor patterns of the carboxylate group to maintain binding affinity.

-

Metabolic Stability: The chosen group should be less susceptible to the metabolic pathways that lead to rapid clearance or toxic metabolite formation.

Strategies for Structural Modification

Analog design can be approached by modifying two key regions of the molecule: the carboxylic acid moiety and the isoxazole core itself.

Bioisosteric Replacement of the Carboxylic Acid Moiety

The carboxylic acid is frequently replaced to enhance "drug-like" properties. A systematic assessment of various isosteres reveals their relative impact on key physicochemical parameters.[4]

| Bioisostere | Typical pKa | Lipophilicity (vs. COOH) | Key Features & Rationale |

| Carboxylic Acid | ~4.5 | Baseline | Strong H-bond acceptor; planar; potential for metabolic liabilities. |

| 1H-Tetrazole | ~4.5 - 4.9 | More Lipophilic | Acidity is very similar to COOH. The four nitrogen atoms provide a diffuse negative charge and multiple H-bond acceptor sites. Often improves metabolic stability.[4] |

| Acyl Sulfonamide | ~3.0 - 6.0 | More Lipophilic | Highly tunable pKa based on substituents. Non-planar geometry can probe different binding pockets. Generally good metabolic stability. |

| Hydroxamic Acid | ~8.0 - 9.0 | Similar | Less acidic than COOH. Acts as a strong metal chelator, which can be a feature or a liability. Can be metabolized via sulfation or glucuronidation. |

| 3-Hydroxyisoxazole | ~4.5 | More Lipophilic | Planar acidic heterocycle. Can serve as an effective mimic, maintaining key hydrogen bonding interactions.[4] |

| 5-Oxo-1,2,4-oxadiazole | ~6.0 - 7.0 | More Lipophilic | Less acidic than tetrazoles, which can improve oral absorption by reducing high desolvation energies. |

Table 1: Comparative properties of common carboxylic acid bioisosteres.

Modification and Replacement of the Isoxazole Core

The isoxazole ring itself can be a target for modification to explore new structure-activity relationships or to address metabolic hotspots.

-

Substitution Tuning: The 4-methyl group can be replaced with other small alkyl groups, halogens (e.g., Cl, F), or a hydrogen atom to probe steric and electronic effects within the target's binding site.

-

Ring Bioisosteres: The entire isoxazole ring can be replaced with other 5- or 6-membered heterocycles to alter the geometry, dipole moment, and metabolic stability of the core. This is a powerful strategy for scaffold hopping and discovering novel intellectual property.

References

- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. itmat.upenn.edu [itmat.upenn.edu]

- 5. 4-methyl-isoxazole-3-carboxylic acid | 000830_Chengdu Kamel Pharmaceutical Co., Ltd [kamelpharm.com]

Introduction: The Isoxazole Scaffold and the Role of Computational Chemistry

An In-Depth Technical Guide to the Theoretical Investigation of 4-Methylisoxazole-3-carboxylic Acid

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the computational analysis of this compound. While direct experimental and theoretical studies on this specific molecule are not extensively published, this document provides a robust framework for its investigation by leveraging established computational methodologies applied to analogous isoxazole derivatives. We will detail the requisite theoretical protocols, from first-principles quantum chemical calculations to molecular docking simulations, enabling a thorough characterization of its structural, electronic, and potential pharmacodynamic properties.

The isoxazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1] Derivatives of isoxazole are integral to FDA-approved drugs, highlighting the scaffold's pharmaceutical importance.[1] this compound, as a member of this class, represents a molecule of significant interest for further development.

Theoretical and computational studies are indispensable tools in modern drug discovery. They provide a cost-effective and time-efficient means to predict molecular properties, elucidate reaction mechanisms, and screen for potential biological activity before undertaking extensive experimental synthesis and testing. By applying methods like Density Functional Theory (DFT) and molecular docking, we can gain deep insights into the molecule's behavior at an atomic level.[2][3]

Part 1: Quantum Chemical Analysis via Density Functional Theory (DFT)

DFT is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the geometric, vibrational, and electronic properties of molecules with high accuracy.[4]

Rationale for DFT Analysis

For a novel or under-characterized molecule like this compound, a DFT analysis is the foundational step. It provides the optimized molecular geometry, which is crucial for all subsequent studies, including molecular docking. Furthermore, it allows for the calculation of a wide range of molecular descriptors that govern the molecule's reactivity and spectroscopic signature.[5]

Detailed Protocol for DFT Calculations

This protocol outlines a standard procedure for conducting a comprehensive DFT analysis using a computational chemistry software package like Gaussian.

-

Structure Input:

-

Draw the 2D structure of this compound in a molecular editor and convert it to a 3D format.

-

Perform an initial, rough geometry optimization using a molecular mechanics force field (e.g., MMFF94).

-

-

Geometry Optimization:

-

Objective: To find the lowest energy conformation of the molecule.

-

Method: Use the B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This functional is widely used for organic molecules and provides a good balance between accuracy and computational cost.[1][4]

-

Basis Set: Employ the 6-311++G(d,p) basis set. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are important for describing anions and systems with lone pairs. The "(d,p)" denotes the addition of polarization functions, which allow for more flexibility in describing bonding.[4][5]

-

Software Keyword Example (Gaussian): #p B3LYP/6-311++G(d,p) Opt

-

-

Vibrational Frequency Calculation:

-

Objective: To confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

-

Procedure: Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry.

-

Software Keyword Example (Gaussian): #p B3LYP/6-311++G(d,p) Freq

-

Analysis: Compare the calculated vibrational modes with experimental data if available. Calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values.

-

-

Electronic Properties and Reactivity Descriptors:

-

Objective: To understand the molecule's electronic character and predict its reactivity.

-

Calculations: From the output of the DFT calculation, extract the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO).[2][6]

-

Derived Properties: Calculate key reactivity descriptors using the following equations:

-

Ionization Potential (I) ≈ -EHOMO

-

Electron Affinity (A) ≈ -ELUMO

-

Energy Gap (ΔE) = ELUMO - EHOMO

-

Absolute Hardness (η) = (I - A) / 2

-

Absolute Electronegativity (χ) = (I + A) / 2

-

Electrophilicity Index (ω) = χ² / (2η)

-

-

-

Molecular Electrostatic Potential (MEP) Mapping:

-

Objective: To visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.

-

Procedure: Generate the MEP surface, where different colors represent different electrostatic potential values. Typically, red indicates negative potential (nucleophilic sites, e.g., oxygen atoms) and blue indicates positive potential (electrophilic sites, e.g., acidic protons).

-

Visualization of DFT Workflow

Caption: Workflow for DFT analysis of this compound.

Predicted Molecular Properties (Illustrative Data)

The following tables summarize the kind of quantitative data that would be obtained from a DFT analysis. The geometric parameters are compared with experimental crystal structure data for the closely related isomer, 5-Methylisoxazole-4-carboxylic acid, to provide context.[7][8]

Table 1: Predicted Geometric Parameters (Bond Lengths & Angles)

| Parameter | Bond/Angle | Predicted Value (Å or °) | Experimental (Isomer)[7][8] |

| Bond Length | O1-N2 | ~1.41 | 1.413 |

| N2-C3 | ~1.31 | 1.315 | |

| C3-C4 | ~1.43 | 1.425 | |

| C4-C5 | ~1.36 | 1.362 | |

| C5-O1 | ~1.35 | 1.355 | |

| C3-C(OOH) | ~1.48 | - | |

| C4-CH3 | ~1.50 | - | |

| Bond Angle | C5-O1-N2 | ~109 | 109.1 |

| O1-N2-C3 | ~108 | 108.3 | |

| N2-C3-C4 | ~114 | 113.8 | |

| C3-C4-C5 | ~102 | 102.3 | |

| C4-C5-O1 | ~107 | 106.5 |

Note: Predicted values are illustrative and would need to be calculated.

Table 2: Predicted Electronic and Reactivity Descriptors

| Descriptor | Symbol | Predicted Value (eV) | Significance |

| HOMO Energy | EHOMO | ~ -7.0 | Electron-donating ability |

| LUMO Energy | ELUMO | ~ -1.5 | Electron-accepting ability |

| Energy Gap | ΔE | ~ 5.5 | Chemical stability, reactivity |

| Hardness | η | ~ 2.75 | Resistance to charge transfer |

| Electronegativity | χ | ~ 4.25 | Electron-attracting power |

| Electrophilicity | ω | ~ 3.28 | Electrophilic nature |

Note: Predicted values are illustrative based on typical values for similar heterocyclic acids and would need to be calculated.[2][6]

Part 2: Molecular Docking and Pharmacodynamic Potential

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a cornerstone of structure-based drug design.

Rationale for Molecular Docking

Given the known biological activities of isoxazoles, molecular docking can be used to screen this compound against various protein targets to generate hypotheses about its potential therapeutic applications.[9] For example, many non-steroidal anti-inflammatory drugs (NSAIDs) containing carboxylic acid moieties target cyclooxygenase (COX) enzymes. Isoxazole derivatives have also been investigated as antimicrobial agents.[9]

Detailed Protocol for Molecular Docking

This protocol provides a general workflow for docking this compound into a protein active site.

-

Ligand Preparation:

-